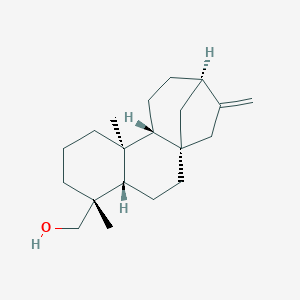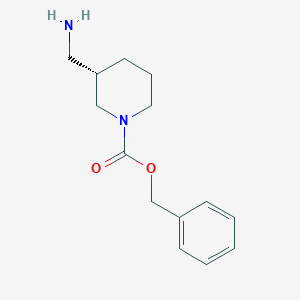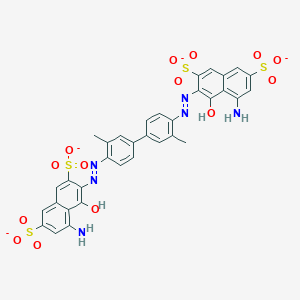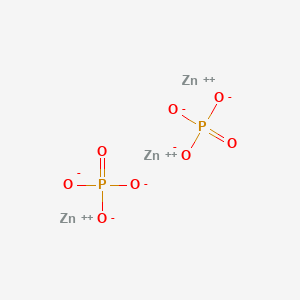![molecular formula C48H29O4P B036400 (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide CAS No. 1043567-32-3](/img/structure/B36400.png)
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of phosphorus heterocycles known for their unique molecular architectures and potential utility in various chemical transformations and material sciences. The structural motif incorporates dinaphtho-dioxaphosphepin, which is a testament to its intricate design, merging aromatic systems with a phosphorus oxide center.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from substituted BINOL precursors or analogous dibrominated compounds, followed by phosphorus incorporation through reactions with phosphoryl chloride or other phosphorus reagents. The synthesis route may include key steps like metalation, cross-coupling, and hydrolysis under acidic conditions to introduce the phosphorus oxide moiety and achieve the desired stereochemistry (Hutchinson, 2013).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy (including 1H, 13C, and 31P NMR) are crucial techniques for elucidating the molecular structure of these compounds. These analyses confirm the presence of the dinaphtho-dioxaphosphepin skeleton, the stereochemistry around the phosphorus center, and the overall conformation of the molecule (Reddy et al., 1991).
Chemical Reactions and Properties
Compounds within this category often exhibit unique reactivity patterns due to their chiral phosphorus centers, enabling their use in asymmetric catalysis, such as hydroformylation reactions. They may also participate in addition reactions with nucleophiles to imines and carbonyl compounds, demonstrating their versatility as reagents or catalysts (Gong, 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility in various organic solvents (e.g., dichloromethane, toluene, and methanol), and optical rotation values, are indicative of the compound's purity and potential application areas. For instance, the solubility profile can influence the compound's utility in organic synthesis or material science applications (Gong, 2009).
Chemical Properties Analysis
Chemical properties such as reactivity towards electrophiles, nucleophiles, and participation in coordination complexes with metals highlight the compound's role in catalysis and organic transformations. The stability under various conditions and reactivity profiles can be tailored by substituent modifications on the aromatic systems or the phosphorus center (Nakano, Tanaka, & Nozaki, 2006).
Applications De Recherche Scientifique
-
Chiral Catalysts
- Field : Organic Chemistry
- Application : This compound can be used as a chiral catalyst to catalyze the synthesis of chiral products with high enantioselectivity .
- Results : The use of chiral catalysts can significantly improve the enantioselectivity of reactions, leading to the production of chiral products with high enantiomeric excess .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A similar diphosphonite ligand has been successfully employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones .
- Results : The use of these types of ligands in asymmetric transfer hydrogenation can lead to the selective formation of one enantiomer of a chiral alcohol .
-
Stereoselective Preparation of Aminoesters
- Field : Organic Chemistry
- Application : A similar phosphine-phosphoramidite ligand can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
- Results : The use of these types of ligands in rhodium-catalyzed hydrogenation can lead to the selective formation of one enantiomer of an aminoester .
-
Chiral Catalysts in Organic Synthesis
- Field : Organic Chemistry
- Application : Compounds similar to “(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-oxide” can be used as chiral catalysts in organic synthesis .
- Results : The use of chiral catalysts can significantly improve the enantioselectivity of reactions, leading to the production of chiral products with high enantiomeric excess .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A similar diphosphonite ligand has been successfully employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones .
- Results : The use of these types of ligands in asymmetric transfer hydrogenation can lead to the selective formation of one enantiomer of a chiral alcohol .
-
Stereoselective Preparation of Aminoesters
- Field : Organic Chemistry
- Application : A similar phosphine-phosphoramidite ligand can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
- Results : The use of these types of ligands in rhodium-catalyzed hydrogenation can lead to the selective formation of one enantiomer of an aminoester .
-
Chiral Catalysts in Organic Synthesis
- Field : Organic Chemistry
- Application : Compounds similar to “(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-oxide” can be used as chiral catalysts in organic synthesis .
- Results : The use of chiral catalysts can significantly improve the enantioselectivity of reactions, leading to the production of chiral products with high enantiomeric excess .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A similar diphosphonite ligand has been successfully employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones .
- Results : The use of these types of ligands in asymmetric transfer hydrogenation can lead to the selective formation of one enantiomer of a chiral alcohol .
-
Stereoselective Preparation of Aminoesters
- Field : Organic Chemistry
- Application : A similar phosphine-phosphoramidite ligand can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
- Results : The use of these types of ligands in rhodium-catalyzed hydrogenation can lead to the selective formation of one enantiomer of an aminoester .
Propriétés
IUPAC Name |
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICVEIKBNVROI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470690 |
Source


|
| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide | |
CAS RN |
864943-22-6 |
Source


|
| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)





![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)
